2-Ethyl-4,5-diiodo-1h-imidazole
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Overview
Description
2-Ethyl-4,5-diiodo-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their biological activity and chemical versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-diiodo-1h-imidazole typically involves the iodination of 2-ethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 5 positions of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can remove the iodine atoms, yielding 2-ethylimidazole.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 2-Ethylimidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,5-diiodo-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5-diiodo-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1h-imidazole: Similar structure but with a methyl group instead of iodine atoms.
2-Ethyl-4,5-dimethyl-1h-imidazole: Contains two methyl groups at the 4 and 5 positions.
2-Ethyl-4,5-dichloro-1h-imidazole: Contains chlorine atoms instead of iodine.
Uniqueness
2-Ethyl-4,5-diiodo-1h-imidazole is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to form halogen bonds, making it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H6I2N2 |
---|---|
Molecular Weight |
347.92 g/mol |
IUPAC Name |
2-ethyl-4,5-diiodo-1H-imidazole |
InChI |
InChI=1S/C5H6I2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) |
InChI Key |
WAVRGZWYLRGYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)I)I |
Origin of Product |
United States |
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